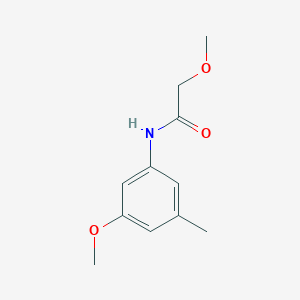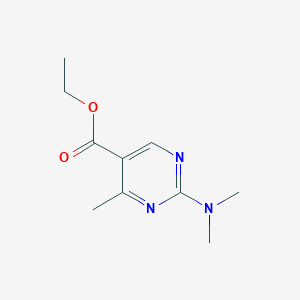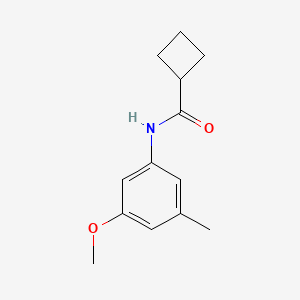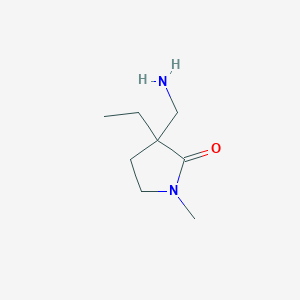![molecular formula C10H20N2O2 B13189777 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine is a complex organic compound that features both a pyrrolidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique stereochemistry and functional groups make it a valuable subject for research and application in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine typically involves the construction of the pyrrolidine and morpholine rings followed by their functionalization and coupling. One common method includes the use of a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production methods for such compounds often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as phase transfer catalysis and the use of cheap, readily available raw materials are employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in modifying the functional groups attached to the rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain proteins or enzymes, thereby modulating their activity. This binding can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines and pyrrolidine-2-one, which share the pyrrolidine ring structure.
Morpholine derivatives: Compounds such as 4-methylmorpholine and its analogs, which feature the morpholine ring.
Uniqueness
What sets 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine apart is its combination of both pyrrolidine and morpholine rings, along with its specific stereochemistry. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-[[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl]morpholine |
InChI |
InChI=1S/C10H20N2O2/c1-13-10-6-9(11-7-10)8-12-2-4-14-5-3-12/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 |
InChI Key |
FEDFWGUIOGKMLW-UWVGGRQHSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)CN2CCOCC2 |
Canonical SMILES |
COC1CC(NC1)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)

![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)

methanol](/img/structure/B13189738.png)


methanol](/img/structure/B13189756.png)


